Journal Name:Water Research
Journal ISSN:0043-1354
IF:13.4
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/309/description#description
Year of Origin:1967
Publisher:Elsevier Ltd
Number of Articles Per Year:840
Publishing Cycle:Semimonthly
OA or Not:Not
Water Research ( IF 13.4 ) Pub Date: 2022-03-10 , DOI: 10.1007/s41061-022-00377-7
To analyze chemical reaction dynamics based on a reaction path network, we have developed the “Reaction Space Projector” (ReSPer) method with the aid of the dimensionality reduction method. This program has two functions: the construction of a reduced-dimensionality reaction space from a molecular structure dataset, and the projection of dynamic trajectories into the low-dimensional reaction space. In this paper, we apply ReSPer to isomerization and bifurcation reactions of the Au5 cluster and succeed in analyzing dynamic reaction routes involved in multiple elementary reaction processes, constructing complicated networks (called “closed islands”) of nuclear permutation-inversion (NPI) isomerization reactions, and elucidating dynamic behaviors in bifurcation reactions with reference to bundles of trajectories. Interestingly, in the second application, we find a correspondence between the contribution ratios in the ability to visualize and the symmetry of the morphology of closed islands. In addition, the third application suggests the existence of boundaries that determine the selectivity in bifurcation reactions, which was discussed in the phase space. The ReSPer program is a versatile and robust tool to clarify dynamic reaction mechanisms based on the reduced-dimensionality reaction space without prior knowledge of target reactions.
Water Research ( IF 13.4 ) Pub Date: 2022-10-28 , DOI: 10.1007/s41061-022-00411-8
Dimethyl sulfoxide (DMSO), as extremely important aprotic polar solvent and reaction medium, has attracted widespread attention from chemists in recent years due to its wide range of uses and the multiple functions it displays in various chemical processes. Especially in the past decade, dimethyl sulfoxide has become increasingly favored as a synthon in organic chemistry, resulting in great progress in this research field. In this context, this review provides a comprehensive summary of the literature on the recent progress in organic synthesis using dimethyl sulfoxide as a synthon, covering all the reports from 1 January 2016 to 11 May 2022. This type of reaction is mainly performed by transferring one or more units of dimethyl sulfoxide, such as oxygen (–O–, =O), methyl (–CH3), methylene (–CH2–), methylidene (=CH2), methine (=CH–), donor of formylation (–CHO), sulfur (–S–), methylthio (–SMe), methyl sulfoxide (–SOMe), donor of methyl thiomethylation (–CH2SMe), or donor of methyl sulfoxide methylation (–CH2SOMe), to the target molecules. At the same time, we hope that this review will stimulate future studies and promote developments in this area.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2023-02-02 , DOI: 10.1007/s41061-022-00418-1
Recently, several experimental and theoretical studies have demonstrated the feasibility of enhancing the sonochemical production of hydrogen via methanol pyrolysis within acoustic cavitation bubbles (i.e. sonolysis of aqueous methanol solution). This review includes both the experimental and theoretical achievements in the field of hydrogen production by methanol sonolysis. Additionally, the limits of the process’s applicability and plausible solutions are highlighted. The impact of different parameters influencing the process performance is discussed. Finally, the effects of methanol concentration on the size distribution of active cavitation bubbles are analyzed.
Water Research ( IF 13.4 ) Pub Date: 2022-09-22 , DOI: 10.1007/s41061-022-00403-8
Reaction rate acceleration using green methods is an intriguing area of research for chemists. In this regard, water as a “green solvent” plays a crucial role in the acceleration of some organic transformations and reveals exclusive selectivity and reactivity in comparison with conventional organic solvents. In particular, multicomponent reactions (MCRs) as sustainable tools lead to the rapid generation of small-molecule libraries in water and aqueous media due to the prominent role of the hydrophobic effect. MCRs, as diversity-oriented synthesis (DOS) methods, have great efficiency with simple operations, atom, pot, and step economy synthesis, and mechanistic beauty. Among diverse classes of MCRs, isocyanide-based multicomponent reactions (I-MCRs), as sustainable and versatile reactions, have gained considerable attention in the synthesis of diverse heterocycle rings, especially in drug design because of the peculiar nature of isocyanide as a particular active reactant. I-MCRs that are performed in water are mild, environmentally friendly, and easily controlled, and have a reduced number of workup, purification, and extraction steps, which fit well with the advantages of “green” chemistry. Performing these powerful organic transformations in water and aqueous media is accompanied by acceleration owing to negative activation volumes, which originate from connecting several reactants together to generate a single product. It should be noted that the combination of MCR strategy and aqueous phase reaction is of growing interest for the development of sustainable synthetic techniques in organic conversions. However, an exclusive account focusing on the recent progress in eco-friendly I-MCRs for the construction of heterocycles in water and aqueous media is particularly lacking. This review highlights the progress of various kinds of I-MCRs in water and aqueous media as benign methods for the efficient construction of vital heterocyclic scaffolds, with a critical discussion of the subject in the period 2000–2021. We hope that this themed collection will be of interest and beneficial for organic and pharmaceutical chemists and will inspire more reaction development in this fascinating field.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2022-08-10 , DOI: 10.1007/s41061-022-00401-w
Cyclometalated iridium(III) (Ir(III)) complexes exhibit excellent photophysical properties that include large Stokes shift, high emission quantum yields, and microsecond-order emission lifetimes, due to low-lying metal-to-ligand charge transfer (spin-forbidden singlet–triplet (3MLCT) transition). As a result, analogs have been applied for research not only in the material sciences, such as the development of organic light-emitting diodes (OLEDs), but also for photocatalysts, bioimaging probes, and anticancer reagents. Although a variety of methods for the synthesis and the applications of functionalized cyclometalated iridium complexes have been reported, functional groups are generally introduced to the ligands prior to the complexation with Ir salts. Therefore, it is difficult to introduce thermally unstable functional groups such as peptides and sugars due to the harsh reaction conditions such as the high temperatures used in the complexation with Ir salts. In this review, the functionalization of Ir complexes after the formation of cyclometalated Ir complexes and their biological and material applications are described. These methods are referred to as “post-complexation functionalization (PCF).” In this review, applications of PCF to the design and synthesis of Ir(III) complexes that exhibit blue –red and white color emissions, luminescence pH probes, luminescent probes of cancer cells, compounds that induce cell death in cancer cells, and luminescent complexes that have long emission lifetimes are summarized.
Water Research ( IF 13.4 ) Pub Date: 2022-06-15 , DOI: 10.1007/s41061-022-00384-8
Metal complex luminophores have seen dramatic expansion in application as imaging probes over the past decade. This has been enabled by growing understanding of methods to promote their cell permeation and intracellular targeting. Amongst the successful approaches that have been applied in this regard is peptide-facilitated delivery. Cell-permeating or signal peptides can be readily conjugated to metal complex luminophores and have shown excellent response in carrying such cargo through the cell membrane. In this article, we describe the rationale behind applying metal complexes as probes and sensors in cell imaging and outline the advantages to be gained by applying peptides as the carrier for complex luminophores. We describe some of the progress that has been made in applying peptides in metal complex peptide-driven conjugates as a strategy for cell permeation and targeting of transition metal luminophores. Finally, we provide key examples of their application and outline areas for future progress.
Water Research ( IF 13.4 ) Pub Date: 2022-05-24 , DOI: 10.1007/s41061-022-00382-w
Direct reductive N-methylation of inexpensive and readily available nitro compounds as raw material feedstocks is more attractive and straightforward compared with conventional N-methylation of amines to prepare biologically and pharmaceutically important N-methylated amine derivatives. This strategy for synthesis of N-methylamines avoids prepreparation of NH-free amines and therefore significantly shortens the separation and purification steps. In recent years, numerous methylating agents and catalytic systems have been reported for this appealing transformation. Thus, it is an appropriate time to summarize such advances. This review elaborates on the most important discoveries and advances in this research arena, with special emphasis on the mechanistic aspect of reactions that may provide new insights into catalyst improvement.
Water Research ( IF 13.4 ) Pub Date: 2022-04-12 , DOI: 10.1007/s41061-022-00376-8
Fluorescent probes have been used widely in bioimaging, including biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring, and have gradually occupied an indispensable position. Compared with traditional biological imaging technologies, such as positron emission tomography (PET) and nuclear magnetic resonance imaging (MRI), the attractive advantages of fluorescent probes, such as real-time imaging, in-depth visualization, and less damage to biological samples, have made them increasingly popular. Among them, ultraviolet–visible (UV–vis) fluorescent probes still occupy the mainstream in the field of fluorescent probes due to the advantages of available structure, simple synthesis, strong versatility, and wide application. In recent years, fluorescent probes have become an indispensable tool for bioimaging and have greatly promoted the development of diagnostics. In this review, we focus on the structure, design strategies, advantages, representative probes and latest discoveries in application fields of UV–visible fluorescent probes developed in the past 3–5 years based on several fluorophores. We look forward to future development trends of fluorescent probes from the perspective of bioimaging and diagnostics. This comprehensive review may facilitate the development of more powerful fluorescent sensors for broad and exciting applications in the future.
Water Research ( IF 13.4 ) Pub Date: 2023-02-24 , DOI: 10.1007/s41061-023-00421-0
Photodynamic therapy is a minimally invasive treatment of tumors using photosensitizers, light, and reactive oxygen species, which can destroy cellular structures. With the development of photodynamic therapy, significant efforts have been made to create new efficient photosensitizers with improved delivery to cells, stability, and selectivity against cancer tissues. Naturally occurring tetrapyrrolic macrocycles, such as porphyrins and chlorins, are very attractive as photosensitizers, and their structural modification and conjugation with other biologically active molecules are promising approaches for creating new photosensitizers specifically targeting cancer cells. The present review aims to highlight recent developments in the design, preparation, and investigation of complex conjugates of tetrapyrrolic macrocycles, which can potentially be used as sensitizers for target-oriented photodynamic therapy of cancer. In this review, we discuss the structure, photodynamic effect, and anticancer activity of the following conjugates of tetrapyrrolic macrocycles: (1) conjugates obtained by modifying peripheral substituents in porphyrins and chlorins; (2) conjugates of porphyrins and chlorins with lipids, carbohydrates, steroids, and peptides; (3) conjugates of porphyrins and chlorins with anticancer drugs and some other biologically active molecules; (4) metal-containing conjugates. The question of how the conjugate structure affects its specificity, internalization, localization, and photoinduced toxicity within cancer cells is the focus of this review.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2023-07-20 , DOI: 10.1007/s41061-023-00433-w
The construction of C–C and C–X (X = N, O, Si, etc.) bonds is an important field in organic synthesis and methodology. In recent decades, studies on transition metal-catalyzed functionalization of alkenes have been on the rise. The individual properties of different transition metals determine the type of reaction that can be applied. Generally, post-transition metals with a large number of electrons in the d-orbit such as Mn, Fe, Co, Ni, Cu and Zn, etc., can be applied to more reaction types than pre-transition metals with a small number of electrons (e.g., Ti, Zr, etc.). Alkyl nickel intermediates formed by oxidative addition could couple with various of nucleophiles or electrophiles. Moreover, nickel has several oxidation valence states, which can flexibly realize a variety of catalytic cycles. These characteristics make nickel favored by researchers in the field of functionalization of alkenes, especially for the hydrofunctionalization of alkenes. Both terminal and internal alkenes could be converted, and the strategies of synthesizing linear and branched compounds have been expanded. Moreover, the guiding groups in alkenes played an almost decisive role in the regional selectivity, and the ligand or temperature also had regulating effects. Herein, we will give a comprehensive and timely overview of the works about the Ni-catalyzed hydrofunctionalization of alkenes and some insights on regional selectivity.Graphic Abstract
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学1区 | ENGINEERING, ENVIRONMENTAL 工程:环境1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.80 | 263 | Science Citation Index Science Citation Index Expanded | Not |
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